molecular formula C18H13N B188085 12-Methylbenz(a)acridine CAS No. 3340-93-0

12-Methylbenz(a)acridine

Cat. No. B188085
CAS RN: 3340-93-0
M. Wt: 243.3 g/mol
InChI Key: IIPYOAZDUATCMJ-UHFFFAOYSA-N
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Description

12-Methylbenz(a)acridine (MBA) is a polycyclic aromatic hydrocarbon (PAH) that has been extensively studied for its potential use in cancer research. MBA is a potent mutagen and carcinogen, and its ability to cause DNA damage has made it an important tool for studying the mechanisms of cancer development.

Mechanism Of Action

12-Methylbenz(a)acridine exerts its mutagenic and carcinogenic effects by intercalating into DNA and causing DNA damage. 12-Methylbenz(a)acridine can also generate reactive oxygen species (ROS), which can further damage DNA. The DNA damage caused by 12-Methylbenz(a)acridine can lead to mutations, chromosomal aberrations, and ultimately, cancer development.

Biochemical And Physiological Effects

12-Methylbenz(a)acridine has been shown to induce tumors in a variety of organs, including the liver, lung, and skin. 12-Methylbenz(a)acridine has also been shown to cause DNA damage in human lymphocytes and induce micronuclei formation. In addition, 12-Methylbenz(a)acridine has been shown to induce oxidative stress and apoptosis in cancer cells.

Advantages And Limitations For Lab Experiments

12-Methylbenz(a)acridine is a potent mutagen and carcinogen, which makes it an important tool for studying the mechanisms of cancer development. However, its toxicity and potential carcinogenicity also make it a hazardous substance to work with. It is important to handle 12-Methylbenz(a)acridine with caution and to follow proper safety protocols when working with this compound.

Future Directions

There are many future directions for research on 12-Methylbenz(a)acridine. One area of research is the development of safer and more effective cancer therapies based on the mechanisms of 12-Methylbenz(a)acridine-induced DNA damage. Another area of research is the identification of biomarkers for 12-Methylbenz(a)acridine exposure and the development of methods for detecting 12-Methylbenz(a)acridine in environmental and biological samples. Finally, research on the mechanisms of 12-Methylbenz(a)acridine-induced oxidative stress and apoptosis could lead to the development of new therapeutic strategies for cancer treatment.

Synthesis Methods

12-Methylbenz(a)acridine can be synthesized by several methods, including the condensation of 2-naphthylamine with benzaldehyde, the Friedlander reaction, and the Skraup synthesis. The most common method for synthesizing 12-Methylbenz(a)acridine is the Skraup synthesis, which involves the condensation of 1-methyl-2-naphthol with aniline in the presence of sulfuric acid and a catalyst.

Scientific Research Applications

12-Methylbenz(a)acridine has been extensively studied for its potential use in cancer research. It is a potent mutagen and carcinogen, and its ability to cause DNA damage has made it an important tool for studying the mechanisms of cancer development. 12-Methylbenz(a)acridine has been used to induce tumors in animal models, and it has been shown to be effective in inducing mutations in bacterial and mammalian cells.

properties

CAS RN

3340-93-0

Product Name

12-Methylbenz(a)acridine

Molecular Formula

C18H13N

Molecular Weight

243.3 g/mol

IUPAC Name

12-methylbenzo[a]acridine

InChI

InChI=1S/C18H13N/c1-12-14-7-4-5-9-16(14)19-17-11-10-13-6-2-3-8-15(13)18(12)17/h2-11H,1H3

InChI Key

IIPYOAZDUATCMJ-UHFFFAOYSA-N

SMILES

CC1=C2C(=NC3=CC=CC=C13)C=CC4=CC=CC=C42

Canonical SMILES

CC1=C2C(=NC3=CC=CC=C13)C=CC4=CC=CC=C42

Other CAS RN

3340-93-0

synonyms

12-methylbenz(a)acridine

Origin of Product

United States

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